(2R,5R)-2-Methyl-5-phenylmorpholine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(2R,5R)-2-Methyl-5-phenylmorpholine hcl” is a chemical compound with the molecular formula C11H16ClNO . It has a molecular weight of 213.71 .
Molecular Structure Analysis
The linear formula of “this compound” is C11H16ClNO . More detailed structural information may be available in specialized chemical databases or literature .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 213.71 . It is recommended to be stored at a temperature of 2-8°C . More detailed physical and chemical properties may be available in specialized chemical databases or literature .Scientific Research Applications
Crystal Structure and Interaction Studies
The study by Dega-Szafran et al. (2002) focuses on the crystal structure of bis(N-methylmorpholine betaine) hydrochloride, which shares structural similarities with the compound . Their research provides insights into the formation of dimeric cations in crystal structures through hydrogen bonding, illustrating how morpholine derivatives interact with hydrochloric acid (Dega-Szafran et al., 2002).
Corrosion Inhibition
Kıcır et al. (2016) explored methyl substituted phenyl-containing dithiocarbamate compounds as corrosion inhibitors, indicating the potential of morpholine derivatives in protecting metals against corrosion in acidic environments (Kıcır et al., 2016).
Stereochemical Applications
Harwood et al. (1996) discussed the stereochemical implications of using similar morpholine derivatives in chemical reactions, highlighting the diastereoselective Mannich reactions with chiral iminium species derived from aldehydes and morpholines (Harwood et al., 1996).
Photoluminescence in Complexes
Research by Zhang et al. (2018) on luminescent zirconium complexes with CNN pincer ligands explores the photochemical properties, potentially leveraging the structural features of morpholine derivatives for photoluminescent applications (Zhang et al., 2018).
Byproduct Formation in Industrial Processes
The study by Rosenau et al. (2001) delves into the side reactions and byproduct formation in the Lyocell process using N-Methylmorpholine-N-oxide, providing insights into the chemical stability and reaction mechanisms of morpholine derivatives in industrial applications (Rosenau et al., 2001).
Properties
IUPAC Name |
(2R,5R)-2-methyl-5-phenylmorpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-9-7-12-11(8-13-9)10-5-3-2-4-6-10;/h2-6,9,11-12H,7-8H2,1H3;1H/t9-,11+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSPPNNAYDXPDJO-XQKZEKTMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CO1)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN[C@@H](CO1)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.